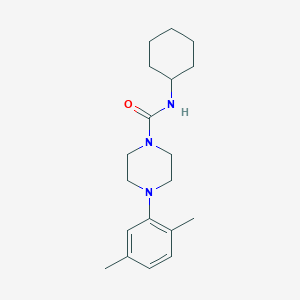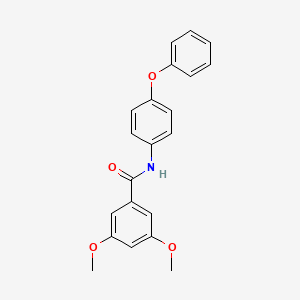![molecular formula C18H18N2OS B5728277 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5728277.png)
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide, also known as DAPH-3, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide as an anticancer agent involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. As a fluorescent probe for ROS detection, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide undergoes a reaction with ROS, resulting in a change in its fluorescence properties.
Biochemical and Physiological Effects:
Studies have shown that N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide has low toxicity and does not affect normal cells. As an anticancer agent, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. As a fluorescent probe for ROS detection, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide has been used to study the role of ROS in various biological processes, including aging and disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide is its versatility, as it can be used in various fields and applications. Additionally, its low toxicity and high purity make it a suitable candidate for lab experiments. However, one limitation of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide is its limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide. In medicinal chemistry, further studies are needed to optimize its anticancer properties and to explore its potential as a drug candidate. In materials science, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide can be used as a building block for the synthesis of novel materials with improved properties. In biochemistry, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide can be used to study the role of ROS in various biological processes, including aging and disease. Additionally, further studies are needed to explore the potential applications of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide in other fields, such as environmental science and catalysis.
Méthodes De Synthèse
The synthesis of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide involves the reaction between 3,5-dimethylaniline, carbon disulfide, and ethyl acrylate in the presence of a base catalyst. The resulting product is then purified using column chromatography. This method has been reported to yield high purity and good yields of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide.
Applications De Recherche Scientifique
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to have anticancer properties, specifically against leukemia and lung cancer cells. In materials science, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide has been used as a building block for the synthesis of novel polymers with potential applications in optoelectronics and organic electronics. In biochemistry, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells.
Propriétés
IUPAC Name |
(E)-N-[(3,5-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-13-10-14(2)12-16(11-13)19-18(22)20-17(21)9-8-15-6-4-3-5-7-15/h3-12H,1-2H3,(H2,19,20,21,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKHMTWODKHQFQ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(3,5-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5728207.png)
![N-[4-(1-naphthyloxy)phenyl]-2-furamide](/img/structure/B5728212.png)
![2-[benzyl(4-chlorobenzyl)amino]ethanol](/img/structure/B5728217.png)






![N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5728267.png)

![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5728272.png)

